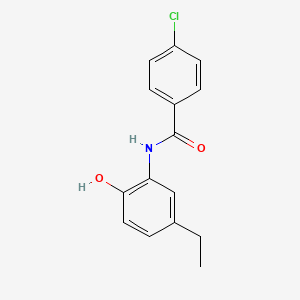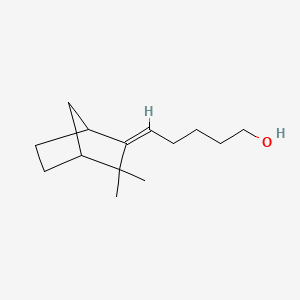
1,2-Benzenediol, 4-methyl-, diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzenediol, 4-methyl-, diacetate is an organic compound with the molecular formula C10H10O4. It is a derivative of 4-methylcatechol, where both hydroxyl groups are acetylated. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Benzenediol, 4-methyl-, diacetate can be synthesized through the acetylation of 4-methylcatechol. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation of both hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1,2-Benzenediol, 4-methyl-, diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Formation of 4-methylquinone derivatives.
Reduction: Regeneration of 4-methylcatechol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
科学的研究の応用
1,2-Benzenediol, 4-methyl-, diacetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,2-Benzenediol, 4-methyl-, diacetate involves its interaction with various molecular targets and pathways. The compound can undergo enzymatic hydrolysis to release 4-methylcatechol, which then exerts its effects through redox reactions and interaction with cellular components. The pathways involved include oxidative stress response and modulation of enzyme activities.
類似化合物との比較
Similar Compounds
4-Methylcatechol: The parent compound, known for its antioxidant properties.
1,2-Benzenediol: A structurally similar compound with hydroxyl groups at different positions.
4-Methylquinone: An oxidation product of 1,2-Benzenediol, 4-methyl-, diacetate.
Uniqueness
This compound is unique due to its acetylated hydroxyl groups, which impart different chemical properties compared to its parent compound, 4-methylcatechol. This modification enhances its stability and alters its reactivity, making it valuable in specific applications where the parent compound may not be suitable.
特性
CAS番号 |
13287-30-4 |
|---|---|
分子式 |
C11H12O4 |
分子量 |
208.21 g/mol |
IUPAC名 |
(2-acetyloxy-4-methylphenyl) acetate |
InChI |
InChI=1S/C11H12O4/c1-7-4-5-10(14-8(2)12)11(6-7)15-9(3)13/h4-6H,1-3H3 |
InChIキー |
AOPKLCBVSXXATF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


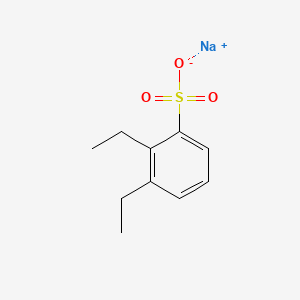

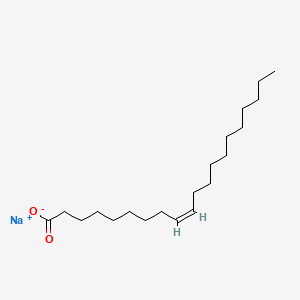
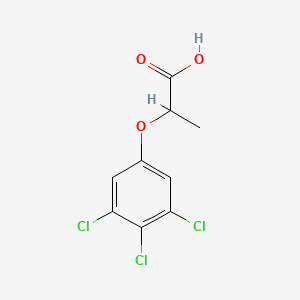
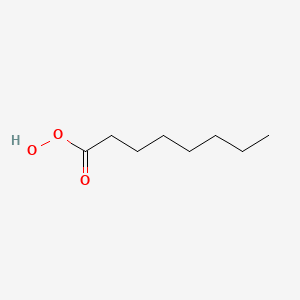


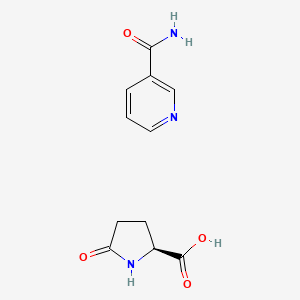
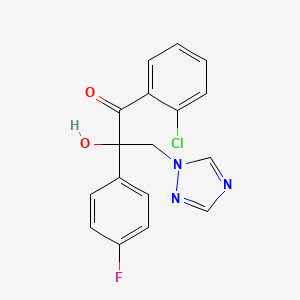
![(p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12683396.png)
